molecular formula C17H17N3O2 B11165971 1-(4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

Cat. No.: B11165971
M. Wt: 295.34 g/mol
InChI Key: JRHWHZCHGSBQRW-UHFFFAOYSA-N
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Description

  • Starting material: Pyridine-3-carboxylic acid
  • Reagents: Thionyl chloride, pyridine
  • Conditions: Room temperature, followed by heating
  • Step 3: Formation of Carboxamide Group

    • Starting material: Intermediate from Step 2
    • Reagents: Ammonia or amine
    • Conditions: Room temperature to moderate heating
  • Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability .

    Preparation Methods

    The synthesis of 1-(4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the carboxamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

    • Step 1: Formation of Pyrrolidine Ring

      • Starting material: 4-methylbenzaldehyde
      • Reagents: Ammonium acetate, acetic acid
      • Conditions: Reflux for several hours

    Chemical Reactions Analysis

    1-(4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

    Scientific Research Applications

    1-(4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

      Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

      Biological Studies: Researchers study its effects on cellular processes, including apoptosis and cell proliferation, to understand its potential as a bioactive molecule.

      Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

      Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds

    Mechanism of Action

    The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

    Comparison with Similar Compounds

    1-(4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

      1-(4-chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide: Similar structure but with a chlorine substituent, which may alter its chemical reactivity and biological activity.

      1-(4-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide: The presence of a methoxy group can influence its solubility and interaction with molecular targets.

      1-(4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide: Fluorine substitution can enhance its stability and bioavailability.

    The uniqueness of 1-(4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

    Properties

    Molecular Formula

    C17H17N3O2

    Molecular Weight

    295.34 g/mol

    IUPAC Name

    1-(4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

    InChI

    InChI=1S/C17H17N3O2/c1-12-4-6-15(7-5-12)20-11-13(9-16(20)21)17(22)19-14-3-2-8-18-10-14/h2-8,10,13H,9,11H2,1H3,(H,19,22)

    InChI Key

    JRHWHZCHGSBQRW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3

    Origin of Product

    United States

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